5-bromo-N-(4-bromophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(4-bromophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVXVNWPAMSLLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351618 |

Source

|

| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58472-54-1 |

Source

|

| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-bromo-N-(4-bromophenyl)furan-2-carboxamide, a molecule of significant interest in medicinal chemistry. The described methodology focuses on the amide coupling of 5-bromofuran-2-carboxylic acid and 4-bromoaniline. This guide delves into the mechanistic underpinnings of the key reaction steps, offers detailed, step-by-step experimental protocols, and presents relevant data in a clear, structured format. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary information to replicate and adapt this synthesis for their specific research needs.

Introduction and Significance

The furan ring is a fundamental heterocyclic scaffold found in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] The strategic incorporation of bromine atoms onto both the furan and phenyl rings of the target molecule, this compound, offers valuable handles for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[2][3] Notably, derivatives of N-(4-bromophenyl)furan-2-carboxamide have demonstrated significant potential as antibacterial agents against drug-resistant bacteria.[2][4] This guide provides a detailed roadmap for the synthesis of the core scaffold, empowering researchers to explore its therapeutic potential further.

Retrosynthetic Analysis and Pathway Selection

The synthesis of this compound is most logically approached through the formation of the central amide bond. This disconnection leads to two primary starting materials: 5-bromofuran-2-carboxylic acid and 4-bromoaniline. This retrosynthetic strategy is advantageous due to the commercial availability or straightforward synthesis of the starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The core of this synthesis is the amide coupling reaction. Several methods exist for amide bond formation, each with its own merits and drawbacks.[5] This guide will focus on two robust and widely applicable methods:

-

Acyl Chloride Formation followed by Amination: This classic two-step approach involves the activation of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by reaction with the amine.[6] This method is often high-yielding and straightforward.

-

Direct Amide Coupling using Coupling Reagents: This one-pot method utilizes reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the direct formation of the amide bond from the carboxylic acid and amine.[7][8] This approach avoids the isolation of the often-sensitive acyl chloride intermediate.

Synthesis of Starting Material: 5-bromofuran-2-carboxylic acid

While 5-bromofuran-2-carboxylic acid is commercially available, its synthesis from 2-furoic acid is a common and instructive procedure.[9] The bromination of 2-furoic acid is an electrophilic aromatic substitution reaction.[10]

Experimental Protocol: Bromination of 2-Furoic Acid

A detailed protocol for this transformation can be adapted from established literature procedures. The reaction typically involves the direct bromination of 2-furoic acid in a suitable solvent.

Synthesis of this compound

Method A: Via Acyl Chloride Intermediate

This two-step method first involves the conversion of 5-bromofuran-2-carboxylic acid to its corresponding acyl chloride, which is then reacted with 4-bromoaniline.

4.1.1. Step 1: Synthesis of 5-bromofuran-2-carbonyl chloride

Reaction Principle: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides.[11] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[12][13] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[11]

Caption: Workflow for acyl chloride formation.

Experimental Protocol:

A procedure for the synthesis of 5-bromo-2-furancarboxylic acid chloride has been reported where 5-bromo-2-furancarboxylic acid is suspended in toluene with thionyl chloride and heated to reflux for 2 hours.[14] Subsequent concentration of the reaction mixture yields the desired acyl chloride.[14]

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 5-bromofuran-2-carboxylic acid | 1.0 eq | --- |

| Thionyl chloride | Excess | --- |

| Toluene | Solvent | Reflux, 2 h |

4.1.2. Step 2: Amide Formation

Reaction Principle: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine (4-bromoaniline) in a Schotten-Baumann type reaction to form the stable amide bond.[6] A base, such as triethylamine (Et₃N) or pyridine, is typically added to neutralize the HCl generated during the reaction.[6]

Experimental Protocol:

A reported synthesis of N-(4-bromophenyl)furan-2-carboxamide involves dissolving 4-bromoaniline and triethylamine in dry dichloromethane (DCM) and cooling the mixture to 0 °C.[2] Furan-2-carbonyl chloride is then added, and the reaction is stirred at room temperature for 18 hours.[2] A similar procedure can be adapted for the reaction of 5-bromofuran-2-carbonyl chloride with 4-bromoaniline.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 5-bromofuran-2-carbonyl chloride | 1.0 eq | --- |

| 4-bromoaniline | 1.0 eq | --- |

| Triethylamine | 1.0 eq | Base |

| Dichloromethane (DCM) | Solvent | 0 °C to RT, 18 h |

Method B: Direct Amide Coupling with EDC/HOBt

This method facilitates the direct formation of the amide bond without the need to isolate the acyl chloride intermediate.

Reaction Principle: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can be prone to racemization and side reactions. The addition of HOBt (1-Hydroxybenzotriazole) traps the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, and reacts efficiently with the amine to form the desired amide.[7][15][16]

Caption: EDC/HOBt amide coupling mechanism.

Experimental Protocol:

A general protocol for amide bond formation using EDC and HOBt involves dissolving the carboxylic acid in a suitable aprotic solvent like DMF or DCM.[5] EDC and HOBt are then added, followed by the amine. The reaction is typically stirred at room temperature until completion.

| Reagent/Solvent | Molar Ratio | Role |

| 5-bromofuran-2-carboxylic acid | 1.0 eq | --- |

| 4-bromoaniline | 1.0 - 1.2 eq | --- |

| EDC | 1.1 - 1.5 eq | Coupling Agent |

| HOBt | 1.0 - 1.2 eq | Additive |

| DMF or DCM | Solvent | --- |

Purification and Characterization

Purification: Following the reaction, the crude product is typically purified by washing with aqueous solutions to remove unreacted starting materials and byproducts.[2] Further purification can be achieved by recrystallization or flash column chromatography using a solvent system such as ethyl acetate and n-hexane.[2]

Characterization: The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of two bromine atoms through the characteristic isotopic pattern.[17]

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

The expected molecular formula for the target compound is C₁₁H₇Br₂NO₂.[18]

Conclusion

This technical guide has outlined two effective and reliable synthetic pathways for the preparation of this compound. The choice between the acyl chloride method and the direct coupling approach will depend on the specific requirements of the researcher, including scale, substrate sensitivity, and available reagents. Both methods, when executed with care, provide a solid foundation for the synthesis of this valuable scaffold for further exploration in medicinal chemistry and drug discovery. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize and utilize this compound in their ongoing scientific endeavors.

References

- Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.

- In-Depth Technical Guide: 5-(4-Bromophenyl)furan-2-carbaldehyde - Benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.

- Chemistry of Amides. (2022-10-04).

- Synthesis of 5-bromo-2-furancarboxylic acid chloride - PrepChem.com.

- 1° Amides can be converted to Nitriles with Thionyl Chloride - Chemistry LibreTexts. (2023-01-22).

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024-03-29).

- Synthesis Of 2,5-Furandicarboxylic Acid From 2-Furancarboxylic Acid Via Pd-Catalyzed Bromination-Hydroxycarbonylation Tandem Reaction - Globe Thesis. (2022-11-19).

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03).

- Amide Synthesis - Fisher Scientific.

- Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide - Benchchem.

- Coupling Reagents - Aapptec Peptides.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC - NIH. (2022-07-08).

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (2022-07-08).

- A Comparative Spectroscopic Analysis of 5-(4-Bromophenyl)furan-2-carbaldehyde and Structurally Related Compounds - Benchchem.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed.

- Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K. (2023-12-21).

- Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and.

- An overview of N-(4-aryl phenyl)furan-2-carboxamide (5a-i) via Suzuki–Miyamura cross-coupling reactions. - ResearchGate.

- This compound (C11H7Br2NO2) - PubChemLite.

- 301234-81-1|5-Bromo-N-(4-(dimethylamino)phenyl)furan-2-carboxamide - BLDpharm.

- 5-bromo-N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide | C7H5BrN4O2 - PubChem.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.

- CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents.

- 585-70-6|5-Bromofuran-2-carboxylic acid|BLD Pharm.

- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.

- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH.

- Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs - ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide Synthesis [fishersci.it]

- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. bldpharm.com [bldpharm.com]

- 10. globethesis.com [globethesis.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. prepchem.com [prepchem.com]

- 15. peptide.com [peptide.com]

- 16. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. PubChemLite - this compound (C11H7Br2NO2) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide

Introduction

The furan-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anti-cancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The compound this compound is a member of this promising class. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement in any drug discovery and development pipeline. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and potential for interacting with biological targets.

This technical guide provides a comprehensive analysis of the core , supported by predicted data, established analytical methodologies, and the scientific rationale behind their importance. The content is designed for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this molecule's characteristics.

Chemical Identity and Molecular Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. The structural features of this compound—a central furan ring, a stabilizing carboxamide linker, and two distinct bromophenyl substituents—are key determinants of its chemical behavior and biological activity.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₇Br₂NO₂[5] |

| Molecular Weight | 344.99 g/mol |

| Monoisotopic Mass | 342.88434 Da[5] |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)Br[5] |

| InChIKey | LIVXVNWPAMSLLH-UHFFFAOYSA-N[5] |

Molecular Structure:

Figure 1: 2D structure of this compound.

Core Physicochemical Properties: Data and Scientific Interpretation

The interplay of a molecule's physicochemical properties dictates its behavior in both chemical and biological systems. The following section details the predicted and expected properties of this compound and explains their significance in the context of drug development.

Summary of Physicochemical Data

| Property | Predicted/Expected Value | Significance in Drug Development |

| Physical State | Solid | Affects handling, formulation, and dissolution rate. |

| Melting Point (°C) | High (Est. >250) | Indicates high crystalline lattice energy and thermal stability. |

| XlogP | 3.9[5] | High lipophilicity; suggests good membrane permeability but potential for low aqueous solubility and high protein binding. |

| Aqueous Solubility | Poorly soluble | A major challenge for oral formulation and bioavailability; requires specialized formulation strategies. |

| pKa | No ionizable groups in physiological pH range | The compound is expected to be neutral, ensuring consistent properties across different biological compartments. |

Lipophilicity (logP)

Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (logP).

The predicted XlogP value for this compound is 3.9.[5] This high value indicates significant lipophilicity.

-

Expertise & Causality: This lipophilicity is driven by the two large, halogenated aromatic rings. While a high logP can facilitate passage across biological membranes (a key step in reaching intracellular targets), it often correlates with poor aqueous solubility, increased metabolic clearance, and higher plasma protein binding, all of which can limit a drug's efficacy. A logP value approaching 4 necessitates careful evaluation of the compound's overall ADME profile.

Solubility

Based on its highly lipophilic and crystalline nature, this compound is expected to be sparingly soluble in water and aqueous buffers. It is predicted to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and 1,4-dioxane.[6]

-

Expertise & Causality: The molecule's rigidity and the strong intermolecular forces within its crystal lattice (indicated by a high estimated melting point) mean that a significant amount of energy is required to break the lattice and solvate the individual molecules in water. This presents a significant hurdle for oral drug delivery, where dissolution in gastrointestinal fluids is the first step toward absorption.

Acidity and Basicity (pKa)

The structure of this compound lacks strongly acidic or basic functional groups that would ionize within the physiological pH range (approx. 1-8). The amide proton (N-H) is exceptionally weakly acidic (pKa typically >15), and there are no basic nitrogen or oxygen atoms.

-

Expertise & Causality: The non-ionizable nature of this compound means it will exist in a neutral state throughout the body. This simplifies its ADME profile, as its solubility and permeability will not be subject to drastic changes in the varying pH environments of the stomach and intestines. However, this also precludes the possibility of salt formation, a common strategy used to improve the solubility and dissolution rate of poorly soluble parent drugs.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, the key features can be reliably predicted based on the molecular structure.

-

¹H NMR: The spectrum would be complex, with signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the furan and the two bromophenyl rings. A characteristic downfield singlet for the amide proton (N-H) would be expected (>10 ppm in DMSO-d₆).

-

¹³C NMR: The spectrum would show 11 distinct signals for the carbon atoms, including a signal for the carbonyl carbon of the amide group (approx. 155-160 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would include a sharp peak for the N-H stretch (approx. 3300 cm⁻¹), a strong absorption for the amide C=O stretch (approx. 1650-1680 cm⁻¹), and multiple bands corresponding to C=C and C-H bonds in the aromatic systems.

-

Mass Spectrometry (MS): The mass spectrum would be highly characteristic due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a distinctive isotopic pattern for the molecular ion, with three peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standardized, self-validating methods for the experimental determination of the key properties discussed above. These are essential for confirming predicted values and ensuring the quality and consistency of the compound for research purposes.

Protocol: Determination of Partition Coefficient (logP) by the Shake-Flask Method

This method remains the "gold standard" for logP determination due to its direct measurement of partitioning.[7][8]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer, typically PBS pH 7.4 for logD). After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio of these concentrations gives the partition coefficient.

-

Materials:

-

This compound

-

n-Octanol (HPLC grade), pre-saturated with water/buffer

-

Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with n-octanol

-

Vials with PTFE-lined caps

-

Vortex mixer and/or shaker bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

-

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Pre-saturate the n-octanol and PBS phases by vigorously mixing them together for 24 hours and then allowing them to separate completely.[7][9]

-

Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution, ensuring the final concentration is within the linear range of the analytical detector and does not exceed its solubility limit in the aqueous phase.

-

Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.[10]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10-15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Dilute each aliquot appropriately and analyze the concentration using a validated HPLC-UV method.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The final value is expressed as its logarithm: logP = log₁₀(P).

-

Protocol: Qualitative Solubility Assessment

This simple yet informative test provides a practical understanding of the compound's solubility profile.[11][12][13]

-

Principle: A small, fixed amount of the compound is added to a fixed volume of various solvents to visually assess its solubility.

-

Materials:

-

This compound (solid)

-

Small test tubes or vials

-

Solvent panel: Purified Water, PBS (pH 7.4), 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO.

-

-

Step-by-Step Methodology:

-

Dispensing: Place a small, pre-weighed amount of the solid compound (e.g., 1-2 mg) into each labeled test tube.

-

Solvent Addition: Add a fixed volume of a solvent (e.g., 1 mL) to the corresponding test tube.

-

Mixing: Vigorously vortex each tube for 60 seconds.[14]

-

Observation: Allow the tubes to stand and visually inspect for any undissolved solid against a contrasting background.

-

Classification: Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Visualizations: Workflows and Synthesis

Visual diagrams provide a clear and concise representation of complex processes, aiding in both planning and comprehension.

Proposed Synthetic Pathway

The synthesis of the title compound can be logically proposed based on established amide bond formation reactions. The reaction of 5-bromo-2-furoyl chloride with 4-bromoaniline provides a direct and efficient route.

Caption: Proposed two-step synthesis of the title compound.

Experimental Workflow for Physicochemical Profiling

A logical workflow ensures that foundational properties are established before more complex and resource-intensive experiments are undertaken.

Caption: Logical workflow for physicochemical characterization.

References

- Solubility test for Organic Compounds. (n.d.).

- In-Depth Technical Guide: 5-(4-Bromophenyl)furan-2-carbaldehyde. (n.d.). Benchchem.

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cell Lines: A Comparative Analysis. (n.d.). Benchchem.

- LogP / LogD shake-flask method. (2024). Protocols.io.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel, Switzerland), 15(7), 841. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments. Retrieved from [Link]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (n.d.). PubMed Central. Retrieved from [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. Retrieved from [Link]

-

Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. (2021). Bioorganic Chemistry. Retrieved from [Link]

- Shake Flask logK. (2017). Lokey Lab Protocols.

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). ChemMedChem. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. Retrieved from [Link]

- Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. (2018). SciRes Literature.

- This compound (C11H7Br2NO2). (n.d.). PubChemLite.

-

Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel, Switzerland), 15(7), 841. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H7Br2NO2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. chem.ws [chem.ws]

An In-Depth Technical Guide to the Biological Activity of Novel Furan-2-Carboxamide Derivatives

Abstract

The furan-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis of novel derivatives based on this core, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic rationale, explore diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects, and elucidate the underlying mechanisms of action. This document moves beyond a simple literature review by synthesizing field-proven insights into experimental design, explaining the causality behind methodological choices, and presenting self-validating protocols. Key quantitative data are systematically tabulated, and complex biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this versatile class of compounds.

Introduction: The Furan-2-Carboxamide Scaffold as a Privileged Structure

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif present in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are noted for a wide spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] When combined with a carboxamide linker, the resulting furan-2-carboxamide core acts as a versatile scaffold. The amide bond provides a rigid, planar unit capable of forming critical hydrogen bonds with biological targets, while the furan ring and the N-substituent offer extensive opportunities for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. This inherent modularity allows for the systematic exploration of chemical space, leading to the discovery of potent and selective agents against a variety of biological targets.[5]

Synthetic Strategies: Rationale and Methodologies

The synthesis of furan-2-carboxamide derivatives is typically straightforward, allowing for the rapid generation of compound libraries for screening. A common and efficient approach involves the coupling of a furan-2-carboxylic acid with a desired amine.

Causality in Reagent Selection

The choice of coupling agent is critical for ensuring high yield and purity. While various reagents exist, 1,1'-Carbonyldiimidazole (CDI) is often employed. The rationale for this choice is twofold:

-

High Reactivity: CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate.

-

Clean Reaction: The byproducts of the reaction are imidazole and carbon dioxide, which are easily removed, simplifying the purification process.

This method is often preferred over traditional carbodiimide activators like DCC, as it can minimize side reactions. The reaction is typically performed in an aprotic solvent like Tetrahydrofuran (THF) at a moderately elevated temperature to ensure the completion of both the activation and coupling steps.[6]

General Synthetic Workflow

The diversity-oriented synthesis of furan-2-carboxamides can be visualized as a two-stage process: activation of the carboxylic acid followed by nucleophilic acyl substitution by the target amine.

Caption: General workflow for the synthesis of furan-2-carboxamide derivatives.

Experimental Protocol: Synthesis of N-Aryl Furan-2-Carboxamide

This protocol is a representative example adapted from established methodologies.[6]

-

Activation: Dissolve furan-2-carboxylic acid (1.0 eq.) and 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.) in anhydrous Tetrahydrofuran (THF).

-

Incubation: Stir the mixture at 45°C for 2 hours to form the reactive acylimidazolide intermediate.

-

Coupling: In a separate flask, dissolve the desired aniline derivative (1.0 eq.) in anhydrous THF. Add the activated carboxylic acid solution dropwise to the aniline solution.

-

Reaction: Stir the reaction mixture at 45°C for 18-20 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to remove unreacted acid and imidazole.

-

Purification: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final N-aryl furan-2-carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]

Anticancer Activity: Mechanisms and Efficacy

Furan-2-carboxamide derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[7][8] Their mechanisms often involve the disruption of critical cellular processes required for tumor growth and survival.

Mechanism: Microtubule Stabilization

A key mechanism of action for certain furan-2-carboxamide derivatives is the stabilization of microtubules, mimicking the effect of successful taxane drugs.[5][9] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.

-

Causality: By binding to tubulin (likely in the taxol pocket), these agents suppress microtubule dynamics.[5] This unnatural stabilization prevents the mitotic spindle from functioning correctly, abrogating chromosomal segregation. The cell, unable to complete mitosis, undergoes cell cycle arrest, which ultimately triggers the intrinsic apoptotic pathway.[9]

Caption: Pathway of apoptosis induction via microtubule stabilization.

In Vitro Efficacy

The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class/Example | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| Furan-2-carboxamide (SH09) | Various | 4 - 8 | [7][9] |

| Carbamothioyl-furan-2-carboxamide | HepG2, Huh-7, MCF-7 | Significant activity at 20 µg/mL | [10][11] |

| Substituted Furan-based derivatives | MCF-7 (Breast Cancer) | 2.96 - 4.06 | [8] |

| Amine derivative of Furan Carboxylate | HeLa (Cervical Cancer) | 62.37 µg/mL | [1][12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability, based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-2-carboxamide test compounds in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24-48 hours. Include wells with untreated cells (negative control) and a known cytotoxic drug like doxorubicin (positive control).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antibiofilm Activity

In an era of growing antimicrobial resistance, novel therapeutic strategies are urgently needed. Furan-2-carboxamides have shown promise as both direct-acting antimicrobial agents and as inhibitors of bacterial virulence factors.[6][10]

Antibacterial and Antifungal Spectrum

Several studies have evaluated these derivatives against a panel of pathogenic microbes. The efficacy is typically reported as the Minimum Inhibitory Concentration (MIC) or the diameter of the inhibition zone in a disc diffusion assay.

| Compound Class | Target Organism(s) | Activity (MIC or Inhibition Zone) | Reference |

| Carbamothioyl-furan-2-carboxamides | E. coli, S. aureus, B. cereus | I.Z. = 10.5 - 16 mm; MIC = 230 - 280 µg/mL | [10] |

| Carbamothioyl-furan-2-carboxamides | Fungal Strains | Significant antifungal activity | [10][11] |

| 2,4-dinitrophenylhydrazone derivatives | E. Coli | Most active among tested compounds | [13][14] |

The antimicrobial activity is often linked to the lipophilicity of the compounds; derivatives with aromatic moieties tend to be more lipophilic, which may enhance their ability to penetrate microbial cell membranes.[10]

Mechanism: Quorum Sensing Inhibition

A more sophisticated antimicrobial strategy involves disrupting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. Furan-2-carboxamides have been identified as potent inhibitors of the Pseudomonas aeruginosa LasR QS receptor.[6]

-

Causality: P. aeruginosa uses acyl-homoserine lactones (AHLs) as autoinducers. These molecules bind to and activate transcriptional regulators like LasR. Activated LasR drives the expression of genes responsible for biofilm formation and virulence factors like pyocyanin and proteases. By acting as antagonists that bind to LasR without activating it, furan-2-carboxamide derivatives block this signaling cascade, effectively disarming the pathogen without killing it, which may exert less selective pressure for resistance.[6]

Caption: Inhibition of the LasR quorum sensing system in P. aeruginosa.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Other Biological Activities

The therapeutic potential of the furan-2-carboxamide scaffold extends beyond oncology and infectious diseases.

Anti-inflammatory Effects

Furan derivatives have been reported to possess anti-inflammatory properties.[2][3] The mechanism may involve the modulation of key inflammatory signaling pathways. For instance, some furan compounds exert regulatory effects by modifying the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for the production of pro-inflammatory cytokines.[2] Certain novel furan-2-carboxamides have been shown to significantly down-regulate pro-inflammatory markers like IL-1β, TNF-α, and IL-6, while elevating anti-inflammatory markers such as IL-38.[15]

Novel Targets

The structural versatility of furan-2-carboxamides has enabled their development as inhibitors for a diverse range of other targets:

-

MCH-R1 Antagonists: Naphtho[1,2-b]furan-2-carboxamides have been identified as highly potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a target for obesity treatment.[16]

-

PARP-1 Inhibitors: Dihydrobenzofuran-7-carboxamide derivatives were designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in cancer therapy.[17]

-

SARS-CoV-2 Mpro Inhibitors: 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been discovered as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[18]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. Synthesizing data from various studies reveals key insights for the furan-2-carboxamide scaffold.[4][16][19]

-

N-Substituent: The group attached to the amide nitrogen is a primary determinant of activity. Large, aromatic, or heterocyclic groups are often crucial for specific target interactions, such as binding within the pocket of the LasR receptor or tubulin.[5][6]

-

Linker Modification: The nature of the linker between the furan core and other pharmacophoric features can drastically alter activity. For instance, in antibiofilm agents, carbohydrazide and triazole linkers showed the best activity.[6]

-

Substitution on Phenyl Rings: For derivatives containing phenyl groups, the position and nature of substituents are critical. Halogens (Cl, Br) often enhance activity, a common strategy in medicinal chemistry to modulate electronic properties and binding interactions.[6] In carbamothioyl derivatives, para-substituted products on the phenyl ring showed higher yields and potent anticancer activity, possibly due to reduced steric hindrance and favorable electronic effects.[10][19]

Caption: Key structural factors influencing the biological activity of derivatives.

Conclusion and Future Directions

The furan-2-carboxamide scaffold is unequivocally a highly productive framework for the development of novel therapeutic agents. The research synthesized in this guide demonstrates its potential across multiple critical disease areas, including cancer, infectious diseases, and inflammatory conditions. The straightforward and modular synthesis allows for extensive SAR studies, enabling the optimization of potency and selectivity.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For many promising compounds, the precise molecular target remains unknown. Advanced techniques such as chemoproteomics should be employed to identify specific binding partners.

-

Pharmacokinetic Profiling: While in vitro potency is high for many derivatives, in vivo data regarding metabolic stability, bioavailability, and toxicity is often lacking.[16] A stronger focus on ADME-Tox profiling is essential for clinical translation.

-

Targeted Library Design: Leveraging the SAR insights discussed, future synthetic efforts can be more targeted, focusing on modifications known to enhance activity against specific target classes, such as kinases, proteases, or protein-protein interactions.

By integrating rational design with robust biological evaluation, the furan-2-carboxamide scaffold will undoubtedly continue to yield promising lead compounds for the next generation of therapeutics.

References

-

Nakazato, A., et al. (2013). Synthesis and Structure-Activity Relationship of naphtho[1,2-b]furan-2-carboxamide Derivatives as Melanin Concentrating Hormone Receptor 1 Antagonists. Chem Pharm Bull (Tokyo), 61(12), 1239-47. [Link]

-

Al-Jammal, N., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

-

Villamizar-Mogotocoro, A. F., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, e202400879. [Link]

-

Al-Jammal, N., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate. [Link]

-

Harish, S. K., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorg Chem, 108, 104586. [Link]

-

Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. [Link]

-

Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

-

Sweidan, K., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

Al-Jammal, N., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC - NIH. [Link]

-

Pharmacological activity of furan derivatives. (2024). Biomedical Research and Therapy. [Link]

-

Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451-463. [Link]

-

Feng, G., et al. (2023). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Hussein, D. E. E., et al. (2024). Preparation of furan-2-carboxamide derivatives a(1–7) and... ResearchGate. [Link]

-

Thapa, P., et al. (2018). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 61(10), 4333-4351. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 545. [Link]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide

Introduction: The Emergence of Furan Carboxamides in Drug Discovery

The furan scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic functionalization of the furan ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among these, furan-2-carboxamides have garnered significant attention as a promising class of compounds. The amide linkage provides a stable structural motif capable of participating in hydrogen bonding, a key interaction in many biological systems. This guide focuses on a specific, doubly brominated derivative, 5-bromo-N-(4-bromophenyl)furan-2-carboxamide , a compound of interest for its potential applications in the development of novel therapeutic agents. While direct extensive research on this particular molecule is emerging, its structural components suggest a rich potential for biological activity, drawing from the established significance of both the furan-2-carboxamide core and the strategic placement of bromine atoms, which can enhance potency and modulate metabolic stability. This document provides a comprehensive overview of the logical synthesis, and predicted physicochemical and spectroscopic properties of this compound, designed for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇Br₂NO₂ | PubChemLite[2] |

| Molecular Weight | 344.99 g/mol | Calculated |

| Monoisotopic Mass | 342.88434 Da | PubChemLite[2] |

| Predicted XlogP | 3.9 | PubChemLite[2] |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)Br | PubChemLite[2] |

| InChI | InChI=1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) | PubChemLite[2] |

| InChIKey | LIVXVNWPAMSLLH-UHFFFAOYSA-N | PubChemLite[2] |

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a convergent strategy. The core of this strategy lies in the formation of the amide bond between a suitably activated 5-bromofuran-2-carboxylic acid derivative and 4-bromoaniline. This retrosynthetic approach is outlined in the diagram below.

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous as both precursors, 5-bromofuran-2-carboxylic acid and 4-bromoaniline, are commercially available or can be synthesized through well-established methods. The key steps involve the activation of the carboxylic acid to an acyl chloride, followed by its reaction with the aniline to form the desired amide.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of 5-bromofuran-2-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3][4]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromofuran-2-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.). The reaction should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-bromofuran-2-carbonyl chloride is often used in the next step without further purification. A patent describes a similar procedure where 21.0 g of 5-bromo-2-furancarboxylic acid were suspended in 650 ml of toluene and 40 ml of thionyl chloride, and the suspension was heated to reflux for 2 hours, followed by concentration to obtain the acyl chloride.[5]

Caption: Workflow for the synthesis of 5-bromofuran-2-carbonyl chloride.

Part 2: Synthesis of this compound

The final step is the amidation reaction between the synthesized 5-bromofuran-2-carbonyl chloride and 4-bromoaniline. This is a nucleophilic acyl substitution reaction. A base, such as triethylamine (Et₃N) or pyridine, is typically added to neutralize the HCl generated during the reaction.

Protocol:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

-

Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). To this stirred solution, add a solution of 5-bromofuran-2-carbonyl chloride (1.0 eq.) in the same anhydrous solvent dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. A similar synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved with an excellent yield of 94% by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine.[6]

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Data for Characterization

Accurate characterization of the synthesized compound is essential for confirming its identity and purity. Based on the structure of this compound and data from analogous compounds, the following spectroscopic data are predicted.

| Technique | Predicted Observations |

| ¹H NMR | Signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the furan and phenyl rings. A downfield singlet for the amide proton (NH) is also expected. The integration of these signals will correspond to the number of protons in each environment. |

| ¹³C NMR | Signals for the carbonyl carbon (~155-160 ppm), as well as for the aromatic carbons of the furan and bromophenyl rings. The carbon atoms attached to bromine will show characteristic chemical shifts. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide group (typically ~1650-1680 cm⁻¹). An N-H stretching vibration will be observed around 3200-3400 cm⁻¹. C-Br stretching vibrations will appear in the fingerprint region. |

| Mass Spectrometry | A prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion (M⁺, M+2⁺, and M+4⁺ peaks in an approximate 1:2:1 ratio) will be observed, which is a definitive indicator of the presence of two bromine atoms.[7] |

Potential Applications and Future Directions

Derivatives of furan-2-carboxamide have shown significant potential in various therapeutic areas. For instance, N-(4-bromophenyl)furan-2-carboxamide and its derivatives have been evaluated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria.[1] The unbrominated analog has shown to be particularly effective against certain bacterial strains.[6] Furthermore, research into closely related 5-aryl-furan derivatives has identified potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.[1] The introduction of a bromine atom at the 5-position of the furan ring in this compound may further enhance these biological activities. The bromine atom can increase lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design. Future research should focus on the synthesis of a library of related compounds and their systematic evaluation in a panel of biological assays to explore their full therapeutic potential.

Conclusion

This technical guide provides a comprehensive and logical framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently approach the preparation of this and related compounds. The promising biological activities of analogous structures underscore the importance of exploring the therapeutic potential of this class of molecules. The detailed protocols and theoretical background presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the exciting and ever-evolving field of drug discovery and development.

References

- Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide - Benchchem. (URL: Not available)

- Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. (URL: Not available)

-

Synthesis of 5-bromo-2-furancarboxylic acid chloride - PrepChem.com. (URL: [Link])

-

5-bromo-N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide | C7H5BrN4O2 - PubChem. (URL: [Link])

-

This compound (C11H7Br2NO2) - PubChemLite. (URL: [Link])

- A Comparative Spectroscopic Analysis of 5-(4-Bromophenyl)furan-2-carbaldehyde and Structurally Related Compounds - Benchchem. (URL: Not available)

-

Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel), 15(7), 841. (URL: [Link])

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (URL: [Link])

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (URL: [Link])

-

Dong, Q. M., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8372. (URL: [Link])

- Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans - ResearchG

-

5-bromofuran-2-carbonyl chloride (C5H2BrClO2) - PubChemLite. (URL: [Link])

-

How to achieve chlorination of carboxylic acid to convert into acid chloride ? - ResearchGate. (URL: [Link])

-

Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (URL: [Link])

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (URL: [Link])

-

Acid to Acid Chloride - Common Conditions. (URL: [Link])

-

Acyl chloride synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C11H7Br2NO2) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 5-bromo-N-(4-bromophenyl)furan-2-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification, characterization, and quality control of this molecule. The insights within are grounded in a combination of experimental data from closely related analogues and established principles of spectroscopic interpretation, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a halogenated furan derivative with potential applications in medicinal chemistry and materials science. The furan-2-carboxamide scaffold is a known pharmacophore, and the introduction of bromine atoms can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate and thorough spectroscopic characterization is the cornerstone of any research and development involving novel chemical entities. This guide aims to provide a detailed roadmap for the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

The predicted spectroscopic data herein are derived from the experimentally obtained data for the closely related precursor, N-(4-bromophenyl)furan-2-carboxamide, as reported by Siddiqa et al.[1][2]. The influence of the bromine substituent at the 5-position of the furan ring is then inferred based on established substituent effects in spectroscopic analysis.

Molecular Structure and Atom Numbering

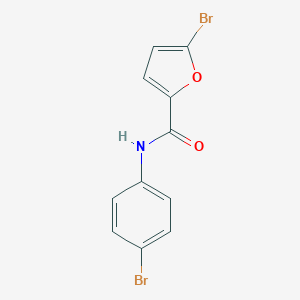

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide proton. The predictions are based on the reported spectrum of N-(4-bromophenyl)furan-2-carboxamide in DMSO-d₆[2].

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale for Prediction |

| ~10.4 | s | 1H | N-H | The amide proton is expected to be a sharp singlet at a downfield chemical shift due to its acidic nature and the electronic environment. |

| ~7.75 | d | 2H | H-2', H-6' | These protons are ortho to the amide group and are expected to be deshielded. They will appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.55 | d | 2H | H-3', H-5' | These protons are meta to the amide group and ortho to the bromine atom. They will appear as a doublet due to coupling with H-2' and H-6'. |

| ~7.40 | d | 1H | H-3 | The proton at the 3-position of the furan ring is expected to be a doublet due to coupling with the H-4 proton. |

| ~6.80 | d | 1H | H-4 | The proton at the 4-position of the furan ring will be a doublet due to coupling with the H-3 proton. The introduction of the bromine at the 5-position is expected to cause a slight downfield shift compared to the non-brominated analogue. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the data for N-(4-bromophenyl)furan-2-carboxamide and known substituent effects of bromine on aromatic rings[2][3].

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~156 | C=O | The carbonyl carbon of the amide is expected to resonate at a significantly downfield chemical shift. |

| ~148 | C-2 | The carbon of the furan ring attached to the carboxamide group. |

| ~140 | C-5 | The carbon of the furan ring bearing the bromine atom will be deshielded. |

| ~138 | C-1' | The carbon of the phenyl ring attached to the nitrogen atom. |

| ~132 | C-3', C-5' | The carbons of the phenyl ring ortho to the bromine atom. |

| ~122 | C-2', C-6' | The carbons of the phenyl ring meta to the bromine atom. |

| ~118 | C-4' | The carbon of the phenyl ring bearing the bromine atom. |

| ~116 | C-3 | The carbon at the 3-position of the furan ring. |

| ~114 | C-4 | The carbon at the 4-position of the furan ring. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A general workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the amide group and vibrations of the aromatic rings.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~3300 | Medium | N-H stretch | The N-H stretching vibration of a secondary amide typically appears in this region.[4] |

| ~1670 | Strong | C=O stretch (Amide I) | The carbonyl stretching of the amide group is a strong and characteristic absorption.[5] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the furan and phenyl rings.[6] |

| ~1530 | Medium | N-H bend (Amide II) | The in-plane bending of the N-H bond in secondary amides gives rise to the Amide II band.[4] |

| ~1020 | Medium | C-O-C stretch (furan) | The stretching vibration of the ether linkage within the furan ring. |

| ~830 | Strong | C-H out-of-plane bend | Characteristic of a 1,4-disubstituted benzene ring. |

| ~600-500 | Medium-Weak | C-Br stretch | The carbon-bromine stretching vibrations are typically observed in the fingerprint region.[7] |

Experimental Protocol for FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

Caption: Workflow for acquiring an FT-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms.

| Predicted m/z | Ion | Rationale for Prediction |

| 343, 345, 347 | [M]⁺˙ | The molecular ion peak will exhibit a characteristic 1:2:1 isotopic pattern due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The nominal mass is 344 g/mol . |

| 264, 266 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 185 | [C₇H₄Br]⁺ | Fragmentation of the N-(4-bromophenyl) moiety. |

| 184, 186 | [C₅H₂BrO₂]⁺ | Cleavage of the amide bond to give the 5-bromofuroyl cation. |

| 156, 158 | [C₆H₄BrN]⁺ | Fragmentation of the N-(4-bromophenyl) moiety. |

| 111 | [C₅H₃O₂]⁺ | Furoyl cation from cleavage of the amide bond and loss of bromine. |

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

Caption: A general workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By leveraging experimental data from a close structural analogue and applying fundamental spectroscopic principles, a comprehensive characterization of the target molecule has been outlined. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related compounds, ensuring a solid foundation for their scientific endeavors.

References

-

Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel, Switzerland), 15(7), 841. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]

-

ResearchGate. (2022). (PDF) Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel, Switzerland), 15(7), 841. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

JoVE. (2024). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Hasan, M. R., Chowdhury, S. M., Aziz, M. A., Shahriar, A., Ahmed, H., & Khan, M. A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4223. [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-